2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid 2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17653114
InChI: InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)7(5)4-9/h5-7H,2-4,9H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC17653114

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-3-methylcyclopentane-1-carboxylic acid -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)7(5)4-9/h5-7H,2-4,9H2,1H3,(H,10,11)
Standard InChI Key YDGNDSXQTALTQR-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1CN)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . Its IUPAC name, 2-(aminomethyl)-3-methylcyclopentane-1-carboxylic acid, precisely describes the spatial arrangement of functional groups:

  • A cyclopentane backbone

  • Carboxylic acid at position 1

  • Methyl group at position 3

  • Aminomethyl (-CH₂NH₂) group at position 2

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂Chemsrc
Molecular Weight157.21 g/molChemsrc
CAS Registry Number1375471-42-3Chemsrc
Hydrogen Bond Donors2 (NH₂, COOH)Calculated
Hydrogen Bond Acceptors3 (COOH, NH₂)Calculated

The stereochemistry remains unspecified in available literature, though enantiomeric purity likely influences biological activity, as observed in related compounds like (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid (PubChem CID 45089142) .

Synthesis and Structural Analogues

Synthetic Pathways

No explicit synthesis protocols exist for this specific compound, but related cyclopentane-carboxylic acids are typically synthesized through:

  • Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclopentane ring from diene precursors .

  • Michael Addition: As demonstrated for cyclobutene-carboxylic acid derivatives, where amines add to α,β-unsaturated esters followed by cyclization .

  • Enantioselective Catalysis: Chiral catalysts like spirobisoxazoline-copper complexes induce asymmetry in cyclopentane formation .

For example, (1S,3R)-1-amino-3-methylcyclopentane-1-carboxylic acid (PubChem CID 45089142) is synthesized via Strecker reaction on a preformed cyclopentane ketone, followed by hydrolysis and resolution .

Structural Analogues and Bioactivity

Key analogues with documented pharmacological profiles include:

Table 2: Bioactive Cyclopentane-Carboxylic Acid Derivatives

CompoundActivitySource
1-Aminocyclopentane-1-carboxylic acidArginine vasopressin analogue PubMed
(1R,2R)-2-Amino-2-methylcyclopentane-1-carboxylic acidOxytocin receptor modulation PubChem
3-Methylcyclopentane-1-carboxylic acidMetabolic intermediate PubChem

In arginine vasopressin (AVP) analogues, substituting position 3 with 1-aminocyclopentane-1-carboxylic acid (Apc) abolished pressor and antidiuretic activity, while position 2 modifications retained antidiuretic potency with reduced side effects . This highlights the critical role of substituent positioning in receptor interactions.

Future Directions

Synthetic Challenges

  • Stereocontrol: Developing asymmetric catalysis methods for enantiopure synthesis.

  • Functionalization: Introducing fluorinated or aromatic groups to enhance blood-brain barrier penetration.

Therapeutic Exploration

  • Neurodegenerative Diseases: As NMDA receptor modulators, leveraging the aminomethyl group’s mimicry of glutamate.

  • Antidiuretic Agents: Optimizing AVP analogues with reduced pressor activity .

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